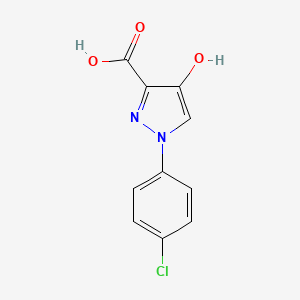

1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

Description

1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid (CAS: 334832-82-5) is a polysubstituted pyrazole derivative with the molecular formula C₁₀H₇ClN₂O₃ and a molecular weight of 238.63 g/mol . Its structure features a pyrazole core substituted with a 4-chlorophenyl group at position 1, a hydroxyl group at position 4, and a carboxylic acid moiety at position 2. This compound serves as a precursor for hydrazide analogs and heterocyclic derivatives, which have shown antitumor and anti-HCV activity in preclinical studies . Synthesized by Rostom et al. (2003), it was part of a broader effort to develop pyrazole-based chemotherapeutics, with ten derivatives advancing to the National Cancer Institute (NCI) for in vitro antitumor screening .

Properties

IUPAC Name |

1-(4-chlorophenyl)-4-hydroxypyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3/c11-6-1-3-7(4-2-6)13-5-8(14)9(12-13)10(15)16/h1-5,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQVFEHBGPWURG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C(=N2)C(=O)O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions typically involve the use of a base such as sodium ethoxide and an acid such as hydrochloric acid for the hydrolysis step .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Biological Activities

Research highlights several significant biological activities associated with this compound:

Antitumor Activity

A series of studies have demonstrated the potential antitumor properties of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid and its derivatives. For instance, compounds derived from this pyrazole exhibited broad-spectrum antitumor activity against various cancer cell lines. Notably, certain analogs showed GI50 values in the nanomolar range, indicating high potency against leukemia and other cancers .

Antibacterial and Antifungal Effects

The compound has also been evaluated for its antibacterial and antifungal properties. Studies indicate that it displays significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. In particular, its antifungal activity was competitive with standard antifungal agents like cycloheximide, showing effective inhibition zones against pathogens such as Aspergillus niger and Penicillium crustosum .

Anti-inflammatory and Antioxidant Properties

In addition to its antimicrobial effects, this compound has been noted for its anti-inflammatory and antioxidant activities. These properties are crucial in addressing conditions characterized by oxidative stress and chronic inflammation, which are common in various diseases including cancer and autoimmune disorders .

Case Studies

Several case studies illustrate the applications of this compound:

- Antitumor Screening : In a study conducted by the National Cancer Institute, various derivatives were screened for their antitumor efficacy. Compounds such as 14 (GI50 = 0.08 µM) demonstrated exceptional sensitivity across a panel of cancer cell lines, indicating their potential as lead compounds for further development .

- Antimicrobial Testing : A comparative study assessed the antibacterial activity of this compound against standard antibiotics. The results showed significant inhibition zones, particularly against Escherichia coli, where the compound outperformed some conventional antibiotics .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

Pyrazole carboxylic acids exhibit diverse biological activities depending on substituent patterns and derived functional groups. Below is a detailed comparison of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid with structurally related compounds:

Structural and Functional Comparison

Activity and Mechanism Insights

- Antitumor Activity: The parent compound’s hydrazide derivatives (e.g., 1,2,4-triazolin-3-thiones) demonstrated superior activity in NCI screens compared to non-hydrazide analogs, suggesting the -NH-NH₂ group enhances DNA intercalation or enzyme inhibition . In contrast, anthrapyrazoles (e.g., Showalter et al., 1987) rely on planar aromatic systems for topoisomerase II inhibition, a mechanism less relevant to the hydroxylated pyrazole core here .

- Anti-HCV Potential: Rostom’s derivatives were among the first pyrazoles evaluated for anti-HCV activity, though specific IC₅₀ values remain unreported. Non-nucleoside pyrazole-based antivirals, such as those targeting measles virus RNA polymerase, highlight the scaffold’s versatility but differ in target specificity .

- Pharmacokinetics: Bulkier substituents (e.g., quinoline in 11b or trifluoroethyl in ) increase molecular weight and may reduce solubility, whereas the parent compound’s hydroxyl and carboxylic acid groups enhance hydrophilicity.

Key Research Findings

- Derivative Efficacy: Hydrazide analogs of the parent compound showed 2–5-fold higher cytotoxicity against leukemia cell lines compared to non-hydrazide derivatives in preliminary screens .

- Structural Tolerance : Substitution at pyrazole position 5 (e.g., ethyl groups in 11b ) is tolerated without activity loss, but position 4 hydroxylation is critical for hydrogen bonding in target interactions .

- Comparative Limitations : Unlike anthrapyrazoles, which show clinical utility, the parent compound’s derivatives lack in vivo data, limiting translational assessment .

Biological Activity

1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid, with the CAS number 334832-82-5, is a pyrazole derivative that has garnered attention for its significant biological activities, particularly in the field of oncology. This compound exhibits a range of pharmacological effects, including anticancer and antiviral properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

- Chemical Formula: C₁₀H₇ClN₂O₃

- Molecular Weight: 238.63 g/mol

- IUPAC Name: 1-(4-chlorophenyl)-4-hydroxypyrazole-3-carboxylic acid

- Appearance: Powder

This compound exerts its biological effects primarily through the inhibition of protein synthesis and DNA replication in tumor cells. The active form of this compound binds to DNA polymerase, which prevents transcription and replication processes essential for cancer cell proliferation .

Anticancer Activity

This compound has demonstrated efficacy against various cancer cell lines, including:

| Cancer Type | Cell Line |

|---|---|

| Leukemia | K562 |

| Lymphoma | Raji |

| Neuroblastoma | SH-SY5Y |

| Breast Cancer | MCF-7, MDA-MB-231 |

| Colon Cancer | HCT116 |

| Prostate Cancer | LNCaP |

| Pancreatic Cancer | PANC-1 |

| Hepatocellular Carcinoma | HepG2 |

| Lung Cancer | A549 |

In vitro studies have shown that this compound can inhibit the growth of these cancer cells significantly, with some studies indicating IC50 values in the low micromolar range .

Antiviral Activity

In addition to its anticancer properties, this compound exhibits antiviral activity against herpes simplex virus and vaccinia virus. This activity is attributed to its ability to interfere with viral replication mechanisms similar to its action on cancer cells .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in cancer therapy:

- Combination Therapy with Doxorubicin : A study investigated the synergistic effect of this pyrazole derivative when used in conjunction with doxorubicin in breast cancer cell lines. The results indicated enhanced cytotoxicity compared to either agent alone, suggesting a potential for combination therapy strategies .

- Inhibition Studies : Research has shown that derivatives of this compound can inhibit various kinases associated with cancer progression, such as BRAF(V600E) and EGFR. This inhibition is crucial for developing targeted therapies for specific cancer types .

- Synthesis of Analogues : A study synthesized several hydrazide analogs of this compound and evaluated their antitumor activity through National Cancer Institute screening. The results indicated broad-spectrum antitumor activity across multiple cell lines, reinforcing its potential as a lead compound in drug development .

Q & A

Q. What are the common synthetic routes for 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step condensation reactions. A starting material like 5-phenyl-1-pentanol can undergo cyclization with chlorophenyl precursors under acidic or basic conditions. Catalysts such as palladium or copper are often used to facilitate cross-coupling reactions, while solvents like dimethylformamide (DMF) or toluene optimize yield . Reaction temperature (80–120°C) and catalyst loading (5–10 mol%) are critical variables. For example, Wei Wang et al. achieved high-purity crystals by controlling stoichiometric ratios of dichlorophenyl derivatives and pyrazole intermediates .

Q. How is the crystal structure of this compound characterized, and what parameters define its molecular packing?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2/c) with unit cell dimensions a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, and β = 102.42° . Key torsion angles (e.g., C1–C2–C3–C4 = −2.4°) and bond lengths (C–Cl ≈ 1.73 Å) reveal steric and electronic effects. Software like CAD-4 and SHELX refine data-to-parameter ratios (~14.3) to minimize R factors (<0.08) .

Q. What analytical techniques confirm the compound’s purity and structural integrity?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%). Nuclear magnetic resonance (NMR) spectra (¹H/¹³C) identify substituent patterns: the 4-chlorophenyl group shows aromatic protons at δ 7.2–7.5 ppm, while the pyrazole hydroxy group resonates at δ 10–12 ppm. Mass spectrometry (MS) confirms the molecular ion peak (m/z ~284) .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical computational models and experimental spectroscopic data?

Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can simulate NMR chemical shifts and compare them with experimental data. For instance, torsion angles from SC-XRD (e.g., N1–N2–C15 = −3.5°) validate DFT-optimized geometries . Adjusting solvation models (PCM or SMD) improves agreement for polar solvents like DMSO .

Q. What strategies enhance the compound’s solubility for biological assays without altering its core pharmacophore?

Methodological Answer: Derivatization at the carboxylic acid group (e.g., methyl esters or amides) improves solubility in aqueous buffers. Co-solvents like polyethylene glycol (PEG-400) or cyclodextrin-based formulations are non-covalent alternatives . For example, N-(3-pyridylmethyl) derivatives (similar to ) retain bioactivity while increasing logP by 0.5–1.0 units .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer: Systematic substitutions at the pyrazole ring (e.g., replacing 4-hydroxy with trifluoromethyl or methyl groups) modulate electronic and steric profiles. SAR studies on analogous compounds (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl) derivatives) show that Cl substituents enhance binding to hydrophobic enzyme pockets . In vitro assays (e.g., enzyme inhibition IC₅₀) coupled with molecular docking (AutoDock Vina) identify optimal substituent positions .

Q. What challenges arise in scaling up synthesis from milligram to gram quantities, and how are they mitigated?

Methodological Answer: Scale-up issues include exothermic side reactions and low yields due to poor mixing. Flow chemistry systems improve heat dissipation and reagent homogeneity. Catalytic recycling (e.g., Pd/C for Suzuki couplings) reduces costs. Wei Wang’s protocol achieved 78% yield at 10-g scale by optimizing dropwise addition of dichlorophenyl Grignard reagents .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data reports for this compound?

Methodological Answer: Contradictions in unit cell parameters or space groups may stem from polymorphism or measurement errors. Cross-validate datasets using the Cambridge Structural Database (CSD). For example, monoclinic vs. orthorhombic systems can arise from solvent inclusion during crystallization. Repeating experiments under controlled humidity/temperature conditions resolves such discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.